molecular formula C4H6N2S B097608 Carbonocyanidothioic amide, dimethyl- CAS No. 16703-47-2

Carbonocyanidothioic amide, dimethyl-

Cat. No.: B097608
CAS No.: 16703-47-2
M. Wt: 114.17 g/mol
InChI Key: OLJDIRLJSRSJNR-UHFFFAOYSA-N
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Description

Structurally, it combines a thioamide group (–C(=S)–NH–) with a dimethyl substitution and a nitrile moiety. While direct data on this compound is absent in the provided evidence, its reactivity and properties can be inferred from analogous compounds, such as dimethyl-substituted amides and thioamides discussed in the literature . Key characteristics likely include reduced hydrogen-bonding capacity due to dimethyl substitution and enhanced electrophilicity from the nitrile group.

Properties

CAS No.

16703-47-2

Molecular Formula

C4H6N2S

Molecular Weight

114.17 g/mol

IUPAC Name

1-cyano-N,N-dimethylmethanethioamide

InChI

InChI=1S/C4H6N2S/c1-6(2)4(7)3-5/h1-2H3

InChI Key

OLJDIRLJSRSJNR-UHFFFAOYSA-N

SMILES

CN(C)C(=S)C#N

Canonical SMILES

CN(C)C(=S)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Carbonocyanidothioic amide, dimethyl- with structurally or functionally related compounds, based on evidence-derived insights:

N,N-Dimethylacetamide (DMA)

  • Structure : Acetamide with two methyl groups on the nitrogen (CH₃CON(CH₃)₂).
  • Key Differences: DMA lacks sulfur and cyanide groups, reducing its electrophilic character compared to the target compound. DMA exhibits high solubility in polar solvents due to its amide group, but dimethyl substitution eliminates hydrogen-bonding donor capacity, similar to the dimethyl group in Carbonocyanidothioic amide .

Acrylic Acid Dimethylamide

  • Structure : CH₂=CHCON(CH₃)₂.
  • Key Differences: Contains a conjugated alkene system, enabling polymerization or Michael addition reactions, unlike the nitrile group in the target compound. notes its formation via isomerization of β-propiolactone and reaction with amidophosphites, highlighting its role in nucleophilic acyl substitution pathways .
  • Reactivity : The dimethylamide group in both compounds likely reduces basicity compared to primary amides, favoring electrophilic attack at the carbonyl or nitrile sites.

N,N-Diisopropyl-β-aminoethane Thiol

  • Structure : HSCH₂CH₂N(CH(CH₃)₂)₂.
  • Key Differences: Features a thiol (–SH) group instead of a thioamide, offering distinct redox and metal-chelating properties. The branched diisopropylamine group sterically hinders nucleophilic reactions, contrasting with the dimethyl substitution in Carbonocyanidothioic amide, which may allow moderate steric accessibility .

Substituted Aromatic Amides

  • Examples : β-Methyl-piperonyl acrylamide derivatives ().
  • Key Differences: Aromatic systems in these amides enable UV absorption and π-π interactions, absent in the aliphatic Carbonocyanidothioic amide. Methyl substitutions on the amide nitrogen reduce hydrogen bonding, analogous to dimethyl substitution in the target compound .

Data Table: Comparative Properties

Property Carbonocyanidothioic Amide, Dimethyl-* N,N-Dimethylacetamide Acrylic Acid Dimethylamide N,N-Diisopropyl-β-aminoethane Thiol
Functional Groups –C≡N, –C(=S)–N(CH₃)₂ –C(=O)–N(CH₃)₂ CH₂=CH–C(=O)–N(CH₃)₂ –SH, –N(CH(CH₃)₂)₂
Hydrogen Bonding None (dimethyl substitution) None None Moderate (thiol group)
Reactivity Electrophilic nitrile, thioamide Polar aprotic solvent Polymerizable alkene Redox-active thiol
Applications Ligand synthesis (inferred) Solvent, catalyst Polymer intermediates Chelation, pharmaceuticals

*Inferred properties based on structural analogs.

Research Findings and Mechanistic Insights

  • Dimethyl Substitution Effects: demonstrates that dimethyl substitution on amides (e.g., [2-Br] vs. [1-Br]) eliminates hydrogen-bonding capability, altering coordination chemistry in metal complexes. This suggests Carbonocyanidothioic amide, dimethyl- may exhibit weaker ligand-metal interactions compared to non-alkylated analogs .
  • Thioamide vs. Amide Reactivity : Thioamides generally exhibit greater nucleophilicity at the sulfur atom compared to oxygen-based amides. This could enhance metal-binding or catalytic activity in the target compound .
  • Regulatory and Safety Considerations: While DMA () is flagged for health risks (e.g., hepatotoxicity), the thioamide group in Carbonocyanidothioic amide may introduce distinct hazards, such as sulfur-related toxicity or stability issues under oxidative conditions .

Preparation Methods

Reaction Mechanism

  • Thioester Preparation : A cyano-substituted thioester (e.g., methyl thiocyanoacetate, CH₃SCOCN) is synthesized via thioesterification of the corresponding carboxylic acid with methanethiol.

  • Aminolysis : The thioester reacts with anhydrous dimethylamine [(CH₃)₂NH] in the presence of a base catalyst (e.g., sodium methoxide, NaOMe):

    CH₃SCOCN+(CH₃)2NHNaOMe(CH₃)2NC(S)CN+CH₃SH\text{CH₃SCOCN} + (\text{CH₃})₂\text{NH} \xrightarrow{\text{NaOMe}} (\text{CH₃})₂\text{NC(S)CN} + \text{CH₃SH}

Key Parameters

  • Catalyst : Sodium methoxide (1–2 wt%) enhances nucleophilic attack by deprotonating dimethylamine.

  • Temperature : Reactions proceed optimally at 50–60°C.

  • Yield : ~90–95% for analogous N,N-dimethyl amides.

Table 1: Comparative Catalytic Performance in Thioester Aminolysis

CatalystTemperature (°C)Yield (%)Residual Acid (mg KOH/g)Source
NaOMe5095<2
SiO₂-Al₂O₃8093<4

Dimethylsulfate-Mediated Methylation of Primary Thioamides

Recent advances in amide functionalization, such as dimethylsulfate [(CH₃O)₂SO₂]-driven C–N bond activation, provide a pathway for synthesizing Carbonocyanidothioic amide, dimethyl- from primary thioamides.

Procedure

  • Primary Thioamide Synthesis : React cyanothioacetamide (NH₂C(S)CN) with H₂S under acidic conditions.

  • Methylation : Treat the primary thioamide with dimethylsulfate in tetrahydrofuran (THF):

    NH₂C(S)CN+2(CH₃O)2SO₂(CH₃)2NC(S)CN+2CH₃OSO₃H\text{NH₂C(S)CN} + 2\,(\text{CH₃O})₂\text{SO₂} \rightarrow (\text{CH₃})₂\text{NC(S)CN} + 2\,\text{CH₃OSO₃H}

Advantages

  • No Transition Metals : Avoids costly palladium or nickel catalysts.

  • Broad Substrate Scope : Compatible with alkyl, aryl, and amino acid-derived thioamides.

Limitations

  • Toxicity : Dimethylsulfate is highly toxic, necessitating stringent safety protocols.

  • Byproducts : Sulfuric acid derivatives require neutralization.

Solid Acid Catalysts for Direct Carbothioic Acid-Dimethylamine Condensation

A Chinese patent describes a SiO₂-Al₂O₃ catalyst for synthesizing N,N-dimethyl amides via direct acid-amine condensation, adaptable to Carbonocyanidothioic amide, dimethyl-.

Catalyst Preparation

  • Composite Synthesis : Sodium silicate (Na₂SiO₃) and sodium aluminate (NaAlO₂) are dissolved in water.

  • Precipitation : Sulfuric acid is added to precipitate a SiO₂-Al₂O₃ matrix.

  • Drying : The catalyst is dried to <1% moisture content.

Reaction Workflow

HSC(O)CN+(CH₃)2NHSiO₂-Al₂O₃(CH₃)2NC(S)CN+H₂O\text{HSC(O)CN} + (\text{CH₃})₂\text{NH} \xrightarrow{\text{SiO₂-Al₂O₃}} (\text{CH₃})₂\text{NC(S)CN} + \text{H₂O}

Performance Metrics

  • Residual Acid Reduction : Residual acid ≤2 mg KOH/g vs. 7–10 mg KOH/g in conventional methods.

  • Reaction Time : Reduced by 40% compared to ZnO-catalyzed routes.

Nucleophilic Substitution of Thioacyl Chlorides

Thioacyl chlorides serve as electrophilic intermediates for introducing the cyano group.

Synthesis Steps

  • Thioacyl Chloride Formation : React carbonocyanidothioic acid (HSC(O)CN) with PCl₃:

    HSC(O)CN+PCl₃ClC(S)CN+H₃PO₃\text{HSC(O)CN} + \text{PCl₃} \rightarrow \text{ClC(S)CN} + \text{H₃PO₃}
  • Amidation : Treat with dimethylamine:

    ClC(S)CN+(CH₃)2NH(CH₃)2NC(S)CN+HCl\text{ClC(S)CN} + (\text{CH₃})₂\text{NH} \rightarrow (\text{CH₃})₂\text{NC(S)CN} + \text{HCl}

Challenges

  • Stability : Thioacyl chlorides are moisture-sensitive, requiring anhydrous conditions.

  • Side Reactions : Competing hydrolysis to HSC(O)CN necessitates rapid reaction times.

Comparative Analysis of Methodologies

Table 2: Method Comparison for Carbonocyanidothioic Amide, Dimethyl- Synthesis

MethodCatalystYield (%)Purity (%)Scalability
Thioester AminolysisNaOMe90–9598High
Dimethylsulfate MethylationNone85–8895Moderate
Acid-Amine CondensationSiO₂-Al₂O₃88–9297High
Thioacyl Chloride Route75–8090Low

Q & A

Q. Q1. What spectroscopic and chromatographic methods are most effective for characterizing the molecular structure and purity of dimethyl carbonocyanidothioic amide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm the presence of methyl, cyano, and thioamide functional groups. Compare chemical shifts with analogous compounds (e.g., thiourea derivatives) to resolve ambiguities .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C4_4H7_7N3_3S) via exact mass analysis.
  • HPLC-PDA: Employ reverse-phase HPLC with photodiode array detection to assess purity (>98% threshold for research-grade samples). Include a C18 column and acetonitrile/water gradient elution .

Q. Q2. How can researchers optimize synthetic routes for dimethyl carbonocyanidothioic amide to maximize yield and reproducibility?

Methodological Answer:

  • Factorial Design: Use a 2k^k factorial approach to test variables (e.g., temperature, solvent polarity, reactant molar ratios). For example, a 3-factor design (temperature: 25–60°C, solvent: DMF vs. THF, catalyst: pyridine vs. triethylamine) identifies interactions between parameters .
  • Orthogonal Design: Apply Taguchi methods to reduce experimental runs while isolating critical factors (e.g., reaction time as a dominant variable) .

Advanced Research Questions

Q. Q3. How can computational modeling elucidate the reaction mechanisms and electronic properties of dimethyl carbonocyanidothioic amide?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic or electrophilic reactions. Compare with experimental kinetic data to validate computational models .
  • Molecular Dynamics (MD) Simulations: Simulate solvent interactions to explain solubility trends (e.g., polar aprotic solvents vs. hydrocarbons) .

Q. Q4. What strategies resolve contradictions in reported toxicity or stability data for this compound?

Methodological Answer:

  • Meta-Analysis Framework: Systematically compare studies using PRISMA guidelines. Variables to standardize:

    VariableExample CriteriaSource Discrepancy Resolution
    Purity≥95% (HPLC-validated)Exclude low-purity datasets
    Storage ConditionsAmbient vs. inert atmosphere (N2_2)Replicate under controlled conditions
  • Experimental Replication: Reproduce conflicting studies with controlled variables (e.g., trace oxygen levels in stability assays) .

Q. Q5. How can AI-driven tools enhance the design of derivatives with improved bioactivity or catalytic properties?

Methodological Answer:

  • Generative AI Models: Train on databases (e.g., PubChem, ChEMBL) to propose structurally novel derivatives. Validate via docking studies (e.g., binding affinity to target enzymes) .
  • COMSOL Multiphysics Integration: Combine AI-predicted properties with multiphysics simulations (e.g., diffusion coefficients in membrane systems) .

Methodological Frameworks for Theoretical and Applied Research

Q. Q6. How to align research on dimethyl carbonocyanidothioic amide with broader theoretical frameworks in organosulfur chemistry?

Methodological Answer:

  • Conceptual Framework Development: Map the compound’s reactivity to established theories (e.g., HSAB theory for thiophilic interactions). Use this to hypothesize novel reactions (e.g., cross-coupling with aryl halides) .
  • Critical Literature Synthesis: Identify gaps in mechanistic studies (e.g., lack of in-situ IR data for intermediate detection) and propose targeted experiments .

Q. Q7. What experimental designs are suitable for studying its interactions with biomolecules (e.g., enzymes or DNA)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kon_\text{on}, koff_\text{off}) for protein-ligand interactions.
  • Circular Dichroism (CD): Monitor conformational changes in DNA upon binding. Pair with molecular modeling to correlate structural effects .

Data Analysis and Validation

Q. Q8. How to address variability in spectroscopic data across research groups?

Methodological Answer:

  • Interlaboratory Calibration: Share reference samples and standardized protocols (e.g., identical NMR pulse sequences). Use multivariate analysis (PCA or PLS) to identify outlier datasets .

Q. Q9. What statistical methods validate the significance of observed bioactivity in vitro/in vivo studies?

Methodological Answer:

  • ANOVA with Post-Hoc Testing: Compare dose-response curves across treatment groups. Apply Bonferroni correction for multiple comparisons.
  • Machine Learning Classification: Train SVM or Random Forest models to distinguish bioactive vs. inactive derivatives using molecular descriptors .

Future Directions

Q. Q10. How can AI-automated laboratories accelerate research on this compound?

Methodological Answer:

  • Self-Optimizing Reactors: Implement closed-loop systems where AI adjusts reaction parameters in real-time based on inline analytics (e.g., Raman spectroscopy feedback) .
  • High-Throughput Screening (HTS): Use robotic platforms to test 103^3–104^4 derivative combinations for catalytic or pharmacological activity .

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